molecular formula C9H9IN2 B577789 6-iodo-2,3-dimethyl-2H-indazole CAS No. 1234616-58-0

6-iodo-2,3-dimethyl-2H-indazole

Cat. No. B577789
M. Wt: 272.089
InChI Key: UKENDKYFSVCBRV-UHFFFAOYSA-N
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Description

6-iodo-2,3-dimethyl-2H-indazole is a chemical compound . It is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .


Synthesis Analysis

The synthesis of 2H-indazoles, including 6-iodo-2,3-dimethyl-2H-indazole, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 6-iodo-2,3-dimethyl-2H-indazole consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. In the 6-iodo-2,3-dimethyl-2H-indazole, there are two methyl groups attached to the 2 and 3 positions of the indazole ring, and an iodine atom attached to the 6 position .


Chemical Reactions Analysis

The chemical reactions involving 2H-indazoles, including 6-iodo-2,3-dimethyl-2H-indazole, can be categorized into transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

6-iodo-2,3-dimethyl-2H-indazole is a solid at room temperature. It has a molecular weight of 272.09 .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The synthesis of 2H-indazoles has been a focus of recent research .
    • Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
  • Microbiology

    • Some 2,3-diphenyl-2H-indazole derivatives showed in vitro growth inhibition against Candida albicans and Candida glabrata .

Safety And Hazards

The safety information for 6-iodo-2,3-dimethyl-2H-indazole indicates that it is harmful if swallowed. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the research and development of 6-iodo-2,3-dimethyl-2H-indazole and similar compounds could involve further exploration of their medicinal applications, given the wide variety of uses of indazole-containing heterocyclic compounds . Additionally, further optimization of synthetic schemes could be a focus, given the current challenges with yield and byproduct formation .

properties

IUPAC Name

6-iodo-2,3-dimethylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKENDKYFSVCBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725526
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-2,3-dimethyl-2H-indazole

CAS RN

1234616-58-0
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2,3-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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